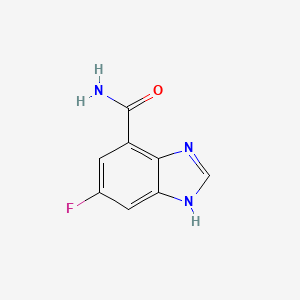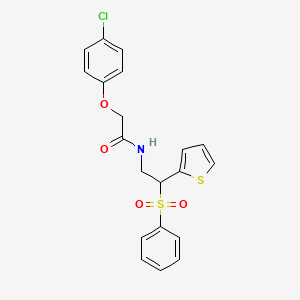![molecular formula C23H22N4O2S B2802636 N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 850237-60-4](/img/structure/B2802636.png)
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This structure is found in various pharmaceuticals and biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide represents a class of molecules with potential in various scientific research applications, particularly in the synthesis of novel heterocyclic compounds with significant biological activities. Although the exact compound may not be directly referenced in available literature, related pyrazolopyrimidine derivatives have been synthesized and studied for their potential applications in medicinal chemistry, showcasing the relevance of this structural class in drug discovery.
Antimicrobial and Anti-inflammatory Agents : Novel selenolo[2,3-c]pyrazole compounds, structurally similar to the queried molecule, have been synthesized and shown to possess significant antibacterial and antifungal activities against various pathogenic strains. Additionally, some compounds in this class demonstrated remarkable anti-inflammatory properties, suggesting potential therapeutic applications in managing infections and inflammation (Zaki et al., 2016).
Anticancer and Anti-5-lipoxygenase Agents : Synthesis of pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment and inflammatory disorders. These compounds have been evaluated for cytotoxic activities against cancer cell lines, demonstrating their potential in oncology research (Rahmouni et al., 2016).
Herbicidal Activity : Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, akin to the target molecule, revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications in controlling weed growth without the need for high-dosage herbicides, contributing to more sustainable farming practices (Moran, 2003).
Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines : The development of novel disubstituted pyrazolo[1,5-a]pyrimidines, incorporating thioether and aryl moieties, highlights the versatility of pyrazolopyrimidine derivatives in synthesizing compounds with potential pharmacological properties. These synthesized compounds have been characterized and may serve as a foundation for further studies on their biological activities (Li et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of VU0609650-1 are cyclin-dependent protein kinases (CDKs), especially CDK12 and/or CDK13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation .
Mode of Action
VU0609650-1 inhibits CDK12 and/or CDK13 selectively . It acts as a selective Cyclin K degrader, thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
By inhibiting CDK12 and/or CDK13, VU0609650-1 affects the cell cycle regulation and transcriptional elongation pathways . The downstream effects include the inhibition of cell proliferation and the potential to treat disorders associated with CDK mutation, overexpression, or inappropriate activity .
Result of Action
The molecular and cellular effects of VU0609650-1’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, and potential treatment of disorders associated with CDK mutation, overexpression, or inappropriate activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-29-19-11-9-18(10-12-19)26-21(28)15-30-22-13-16(2)25-23-20(14-24-27(22)23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLFYYHFURKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)
![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)


![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

